molecular formula C14H17NO5 B151318 N-Cbz-cis-4-Hydroxy-L-proline methyl ester CAS No. 57653-35-7

N-Cbz-cis-4-Hydroxy-L-proline methyl ester

Cat. No. B151318
CAS RN: 57653-35-7
M. Wt: 279.29 g/mol
InChI Key: VVKAGQHUUDRPOI-RYUDHWBXSA-N
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Description

“N-Cbz-cis-4-Hydroxy-L-proline methyl ester” is also known as “Methyl (2S,4S)-N-Cbz-4-hydroxypyrrolidine-2-carboxylate”. It has an empirical formula of C14H17NO5 and a molecular weight of 279.29 .


Molecular Structure Analysis

The molecular structure of “N-Cbz-cis-4-Hydroxy-L-proline methyl ester” can be represented by the SMILES string COC(=O)[C@@H]1CC@HCN1C(=O)OCc2ccccc2 . The InChI key for this compound is VVKAGQHUUDRPOI-RYUDHWBXSA-N .


Physical And Chemical Properties Analysis

“N-Cbz-cis-4-Hydroxy-L-proline methyl ester” is a solid substance with a melting point of 80-85 °C . Its empirical formula is C14H17NO5 .

Scientific Research Applications

Macrocyclic Compound Synthesis

N-Cbz-4-hydroxyproline methyl ester is used in the synthesis of novel 16- and 17-membered proline-based macrocyclic compounds. This process involves a boron trifluoride-diethyl etherate-catalyzed reaction to produce 4-tert-alkyl ether proline, followed by deprotections and amide bond formations, culminating in macrocyclization through a Mitsunobu reaction (Chen et al., 2002).

Gene Delivery Systems

In the field of gene therapy, N-carbobenzyloxy-4-hydroxy-l-proline (CBZ-4-hydroxy-l-proline) plays a role in developing hydrolytically degradable polycations for gene delivery systems. These systems are designed to reduce cytotoxicity and enhance gene transfer efficiency (Putnam & Langer, 1999).

Chiral Derivatizing Agent

N-(Coumarin-4-yl)-L-proline, derived from Cbz-L-proline, serves as an efficient chiral derivatizing agent. This application is valuable in the 1H NMR determination of enantiomeric purities of alcohols and amines (Nagasawa et al., 1995).

Polymer Synthesis

The compound is used in synthesizing novel degradable poly(ester-carbonate)s. These copolymers, derived from trans-4-hydroxy-N-benzyloxycarbonyl-l-proline (N-CBz-Hpr) and functional cyclic esters, have potential applications in biodegradable materials and medical devices (Lee, Lin, & Yang, 2004).

Enzymatic Preparation of Derivatives

N-Cbz-4,5-dehydro-L-prolineamide, an alternative intermediate for saxagliptin synthesis, is derived from N-Cbz-5-hydroxy-L-proline. This process involves enzymatic conversion and chemical conversion steps, indicating the compound's significance in pharmaceutical synthesis (Hanson et al., 2011).

Fluorinated Proline Derivatives

Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline, derived from trans-4-hydroxy-L-proline methyl ester, are used in peptide synthesis. These derivatives demonstrate the role of N-Cbz-cis-4-Hydroxy-L-proline methyl ester in producing specialized amino acid derivatives for biochemical applications (Demange, Ménez, & Dugave, 1998).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and seeking medical attention if irritation persists .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKAGQHUUDRPOI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-cis-4-Hydroxy-L-proline methyl ester

CAS RN

57653-35-7
Record name 57653-35-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Hays - 1980 - search.proquest.com
… 1 Subsequent treatment of compound J50 with methanol and hydrochloric acid resulted in the isolation of N-Cbz-cis-4-hydroxy-L-proline methyl ester (51). Alcohol 51 was reacted with …
Number of citations: 3 search.proquest.com

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